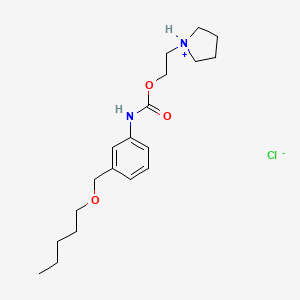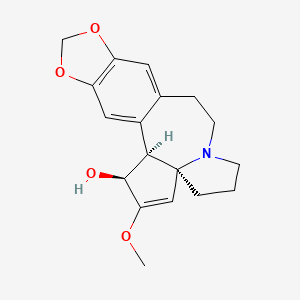
Cephalotaxine
Overview
Description
Cephalotaxine is a natural alkaloid isolated from plants of the genus Cephalotaxus, which are members of the Cephalotaxaceae family. This compound was first isolated in 1963 and its structure was elucidated in 1969 through X-ray analysis . This compound is known for its unique pentacyclic ring structure and has been the subject of extensive research due to its potential therapeutic applications, particularly in the treatment of leukemia .
Mechanism of Action
Target of Action
Cephalotaxine, a natural alkaloid, primarily targets the protein synthesis machinery of cells . It binds to the A-site cleft of ribosomes , which affects chain elongation and prevents protein synthesis . This interaction disrupts the normal function of the ribosome, leading to a decrease in the production of proteins within the cell .
Mode of Action
This compound’s mode of action involves its interaction with the ribosome, a critical component of the cell’s protein synthesis machinery . By binding to the A-site cleft of the ribosome, this compound inhibits the elongation phase of protein synthesis . This inhibition leads to a decrease in the production of proteins, including those essential for cell survival and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts the shikimic acid pathway , the phenylpropane pathway , and the glucose metabolism process . Key enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) , hexokinase , and phenylalanine ammonialyase (PAL) are closely related to the accumulation of this compound . The inhibition of these pathways and enzymes leads to a decrease in the production of certain proteins, which can result in cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and widely distributed, with a mean steady-state terminal half-life of approximately 7 hours . It is also found that urinary excretion of unchanged this compound accounts for less than 15% of the dose . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the inhibition of cell survival, particularly in leukemia cells . By disrupting protein synthesis, this compound induces changes in the mitochondrial function of cells, leading to the activation of the mitochondrial apoptosis pathway . This results in a reduction of the mitochondrial membrane potential, downregulation of anti-apoptotic Bcl-2 protein, and upregulation of pro-apoptotic Bak protein . These molecular and cellular effects lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain elicitors, such as coronatine, can enhance the synthesis of this compound in suspension cells of Cephalotaxus mannii . This suggests that the action, efficacy, and stability of this compound can be modulated by its environment .
Biochemical Analysis
Biochemical Properties
Cephalotaxine interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound involves key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DS), glucose-6-phosphate dehydrogenase (G6PDH), hexokinase, phenylalanine ammonialyase (PAL), and Cytochrome P450 . These enzymes play crucial roles in the phenylpropane pathway, shikimic acid pathway, and glucose metabolism process, which are involved in the synthesis of this compound .
Cellular Effects
This compound has significant effects on various types of cells, particularly leukemia cells. It has been found to inhibit the viability of various leukemia cells, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4 . It influences cell function by activating the mitochondrial apoptosis pathway, reducing the mitochondrial membrane potential, downregulating anti-apoptotic Bcl-2 protein, and upregulating pro-apoptotic Bak protein .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial apoptosis pathway by reducing the mitochondrial membrane potential and modulating the expression of Bcl-2 and Bak proteins . Additionally, this compound impairs autophagy flow, which could aggravate apoptosis of cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through the phenylpropane pathway, shikimic acid pathway, and glucose metabolism process . It interacts with enzymes such as DS, G6PDH, hexokinase, PAL, and Cytochrome P450 in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan to unveil an amine-tethered dicarbonyl, which undergoes spontaneous transannular Mannich cyclization. This cascade builds the full this compound substructure in a single operation with a yield of 60% . Another method involves the use of coronatine to promote the synthesis of this compound in suspension cells of Cephalotaxus mannii .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Cephalotaxus plants. The use of elicitors such as coronatine and methyl jasmonate has been shown to improve the yield of this compound in plant cell cultures .
Chemical Reactions Analysis
Cephalotaxine undergoes various chemical reactions, including:
Reduction: Reduction of cephalotaxinone to this compound using borohydride.
Substitution: Mannich cyclization involving the substitution of an amine-tethered dicarbonyl.
Common reagents used in these reactions include oxidizing agents, reducing agents like borohydride, and catalysts for cyclization reactions. Major products formed from these reactions include this compound and its derivatives such as homoharringtonine .
Scientific Research Applications
Comparison with Similar Compounds
Cephalotaxine is unique due to its pentacyclic ring structure and its potent antileukemia activity. Similar compounds include:
Harringtonine: Another alkaloid from Cephalotaxus plants with similar antileukemia properties.
Homoharringtonine: A derivative of this compound used clinically to treat chronic myeloid leukemia.
Deoxyharringtonine: Another related alkaloid with significant inhibitory activity against leukemia.
These compounds share a similar structural framework but differ in their side chains and specific biological activities.
Properties
IUPAC Name |
(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-KURKYZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-19-6 | |
| Record name | Cephalotaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24316-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalotaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalotaxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMACETAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MI6OYN4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalotaxine exert its antileukemic effect?
A1: While this compound itself lacks significant biological activity, its ester derivatives, such as harringtonine and homoharringtonine, exhibit potent antileukemic properties. These esters function as protein synthesis inhibitors. [] They specifically target the peptidyl transferase center of the ribosome, effectively blocking the elongation phase of protein synthesis. [, ]
Q2: Does this compound affect any specific signaling pathways within cancer cells?
A2: Research indicates that this compound esters can significantly inhibit the transcription of nuclear factor kappa B (NF-κB). [] NF-κB plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation. Inhibiting this pathway likely contributes to the antileukemic activity of this compound esters.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol. []
Q4: How is this compound typically characterized using spectroscopic methods?
A4: Spectroscopic techniques such as ultraviolet-visible (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed for the identification and characterization of this compound and its derivatives. [, , , , , , ] Two-dimensional NMR methods have proven particularly useful in assigning proton and carbon chemical shifts within the this compound molecule. []
Q5: What is the stereochemistry of naturally occurring this compound?
A5: Natural this compound exists as the (-) enantiomer. [, , ]
Q6: Can this compound be synthesized chemically?
A6: Yes, numerous total syntheses of this compound have been achieved since the initial efforts by Weinreb and Semmelhack. [, , , , , , , , , , ] These syntheses often employ strategies like the establishment of the 1-azaspiro[4.4]nonane ring system followed by benzazepine formation. []
Q7: What is the significance of synthesizing this compound analogs?
A7: Synthesizing this compound analogs is crucial for exploring structure-activity relationships and potentially identifying compounds with improved potency, selectivity, or pharmacokinetic properties compared to naturally occurring this compound esters. [, , , , , ]
Q8: Have any modifications to the this compound structure led to changes in antitumor activity?
A8: Yes, numerous studies have explored structure-activity relationships among this compound esters. For instance, introducing a methyl group at the C-7 position of this compound can significantly alter the compound's biological activity. [] Additionally, synthesizing esters with diverse acyl side chains has shown that specific structural features are essential for antitumor activity. [, , ] For example, the "rearranged" deoxyharringtonine isomer, where the ester sidechain is attached to a different position on the this compound core, exhibited no activity against P-388 lymphocytic leukemia. []
Q9: What are the natural sources of this compound?
A9: this compound and its ester derivatives are primarily isolated from plants belonging to the genus Cephalotaxus, such as Cephalotaxus fortunei and Cephalotaxus harringtonia. [, , , , , ]
Q10: Can this compound and its esters be produced through methods other than plant extraction?
A10: Yes, tissue culture techniques have been successfully employed to produce this compound esters, including homodeoxyharringtonine. [] This approach offers an alternative method for obtaining these valuable compounds.
Q11: What analytical techniques are commonly used to quantify this compound and its esters in plant material or culture media?
A11: High-performance liquid chromatography (HPLC) coupled with UV detection is widely utilized for the separation and quantification of this compound, harringtonine, and homoharringtonine in plant extracts and tissue cultures. [] Fast atom bombardment mass spectrometry can further confirm the identity of these alkaloids. []
Q12: What is the primary clinical use of this compound esters?
A12: this compound esters, particularly homoharringtonine, have shown promise as antileukemic agents. [, , ] Clinical trials have investigated their efficacy in treating acute and chronic leukemia. []
Q13: Are there any challenges associated with the clinical use of this compound esters?
A13: Despite their antileukemic potential, this compound esters present challenges, including toxicity and inconvenient administration schedules. [] Optimizing dosage regimens and developing strategies to mitigate toxicity are crucial areas for further research.
Q14: Are there any known mechanisms of resistance to this compound esters?
A14: While specific resistance mechanisms for this compound esters are not extensively studied in the provided research, it is known that cancer cells can develop resistance to various chemotherapeutic agents through alterations in drug targets, drug efflux pumps, or apoptotic pathways. [] Further investigation is necessary to understand the development of resistance to this compound esters and explore strategies to overcome it.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


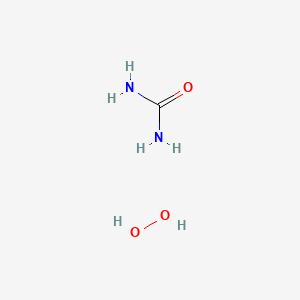
![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)
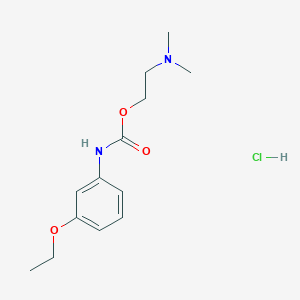
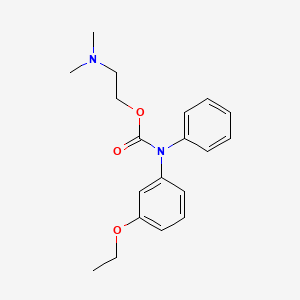
![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)
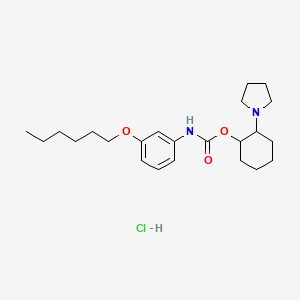

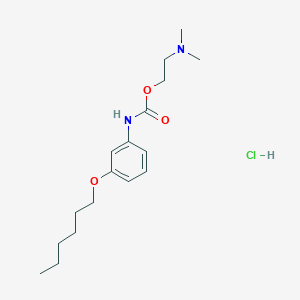
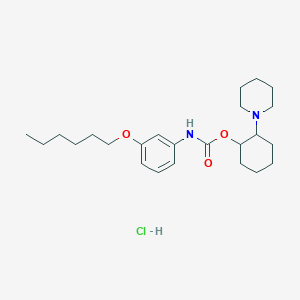
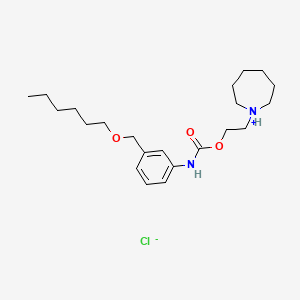
![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
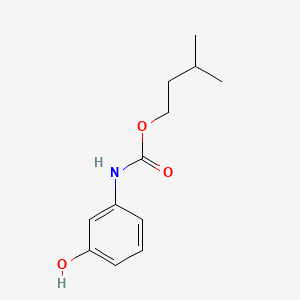
![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
